3-(Dimethylamino)propyl methacrylate
Overview
Description
3-(Dimethylamino)propyl methacrylate (DMPA) is a versatile chemical compound widely used in various industrial and scientific applications. It is a derivative of methacrylic acid and is known for its unique properties, which make it valuable in the production of polymers, coatings, adhesives, and other materials.
Mechanism of Action
Target of Action
The primary targets of 3-(Dimethylamino)propyl methacrylate are the monomers in the radical copolymerization process . It is used as a monomer to synthesize self-healing pH-responsive hydrogels for drug delivery applications . It is also used as a cationic monomer to develop gene delivery vectors due to its ability to complex with nucleic acids and facilitate their intracellular delivery .
Mode of Action
The compound interacts with its targets through a process called radical copolymerization . This process involves the reaction of the compound with other monomers, resulting in a change in the composition and heterogeneity of the copolymers . The compound’s ability to form assemblies with different reactivity due to hydrogen bonding plays a significant role in this process .
Biochemical Pathways
The biochemical pathways affected by this compound involve the radical copolymerization of the compound with other monomers . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of the copolymers .
Pharmacokinetics
The compound’s ability to form assemblies with different reactivity due to hydrogen bonding may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound is the formation of copolymers with a specific composition and heterogeneity . These copolymers can be used in various applications, such as the creation of self-healing pH-responsive hydrogels for drug delivery applications and the development of gene delivery vectors .
Action Environment
The action of this compound is influenced by environmental factors such as the nature of the solvent and the initial concentration of monomers . For example, the radical copolymerization of the compound with other monomers in toluene at 70°C has been shown to have a peculiar nature, where the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of the copolymers .
Biochemical Analysis
Biochemical Properties
It is known that it can undergo radical copolymerizations with other monomers such as n-dodecyl acrylate or n-dodecyl methacrylate . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Cellular Effects
It is known that the compound can form polymers that have high ionic conductivity and are used in lithium-ion batteries . These polymers exhibit good thermal stability, excellent mechanical strength, and high ionic conductivity .
Molecular Mechanism
The molecular mechanism of 3-(Dimethylamino)propyl methacrylate involves its ability to undergo radical polymerization and cross-linking reactions . This process is influenced by the total initial concentration of monomers .
Temporal Effects in Laboratory Settings
It is known that the compound can form polymers that exhibit good thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: DMPA can be synthesized through the reaction of methacrylic acid with 3-dimethylaminopropylamine. The reaction typically involves the esterification of methacrylic acid with the amine under controlled conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of DMPA involves large-scale reactors where the raw materials are continuously fed into the system. The reaction is carried out under optimized conditions to ensure high yield and purity. The resulting product is then purified through distillation or other separation techniques to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions: DMPA undergoes various chemical reactions, including polymerization, oxidation, and substitution reactions.
Common Reagents and Conditions:
Polymerization: DMPA is commonly used in free radical polymerization reactions, often initiated by compounds like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Oxidation: DMPA can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions involving DMPA typically use nucleophiles like alcohols or amines.
Major Products Formed:
Polymers: DMPA is used to produce various polymers, including acrylic resins and coatings.
Oxidation Products: Oxidation of DMPA can lead to the formation of dimethylamino-substituted carboxylic acids.
Substitution Products: Substitution reactions can yield esters or amides, depending on the nucleophile used.
Scientific Research Applications
DMPA is extensively used in scientific research due to its unique properties and versatility. Some of its applications include:
Chemistry: DMPA is used as a monomer in the synthesis of polymers and copolymers, which are essential in various chemical processes.
Biology: DMPA is utilized in the development of bioactive materials and drug delivery systems.
Medicine: DMPA is employed in the formulation of medical adhesives and coatings for medical devices.
Industry: DMPA is used in the production of coatings, adhesives, and sealants, providing enhanced performance and durability.
Comparison with Similar Compounds
2-Hydroxyethyl Methacrylate (HEMA): Used in the production of hydrogels and contact lenses.
Glycidyl Methacrylate (GMA): Utilized in the synthesis of epoxy resins and coatings.
Properties
IUPAC Name |
3-(dimethylamino)propyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2)9(11)12-7-5-6-10(3)4/h1,5-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJCRUKUIQRCGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53466-45-8 | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53466-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8066632 | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20602-77-1 | |
Record name | 3-(Dimethylamino)propyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20602-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020602771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dimethylamino)propyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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